molecular formula C13H13ClN2O2 B12924715 5-(Benzyloxy)-4-chloro-2-ethylpyridazin-3(2H)-one CAS No. 88093-91-8

5-(Benzyloxy)-4-chloro-2-ethylpyridazin-3(2H)-one

Cat. No.: B12924715
CAS No.: 88093-91-8
M. Wt: 264.71 g/mol
InChI Key: UUDOPVVFFIQXKF-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-4-chloro-2-ethylpyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with benzyloxy, chloro, and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-4-chloro-2-ethylpyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyloxy halide reacts with the pyridazine ring.

    Chlorination: The chloro group can be introduced through electrophilic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form benzoic acid derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydrocarbon derivatives.

    Substitution: Substituted pyridazine derivatives.

Scientific Research Applications

5-(Benzyloxy)-4-chloro-2-ethylpyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-4-chloro-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the chloro and ethyl groups can modulate its chemical reactivity and stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)-4-chloropyridazin-3(2H)-one: Similar structure but lacks the ethyl group.

    5-(Benzyloxy)-2-ethylpyridazin-3(2H)-one: Similar structure but lacks the chloro group.

    4-Chloro-2-ethylpyridazin-3(2H)-one: Similar structure but lacks the benzyloxy group.

Uniqueness

5-(Benzyloxy)-4-chloro-2-ethylpyridazin-3(2H)-one is unique due to the presence of all three substituents (benzyloxy, chloro, and ethyl) on the pyridazine ring. This combination of substituents can result in unique chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

88093-91-8

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

4-chloro-2-ethyl-5-phenylmethoxypyridazin-3-one

InChI

InChI=1S/C13H13ClN2O2/c1-2-16-13(17)12(14)11(8-15-16)18-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3

InChI Key

UUDOPVVFFIQXKF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(C=N1)OCC2=CC=CC=C2)Cl

Origin of Product

United States

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